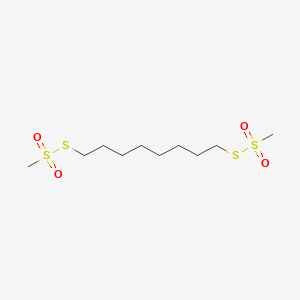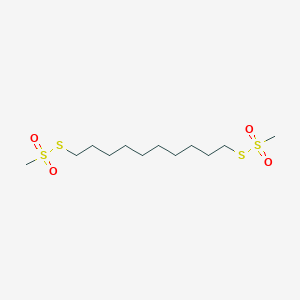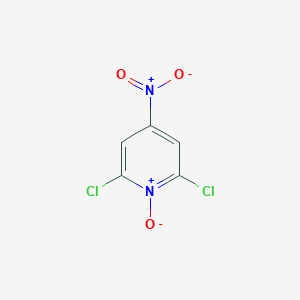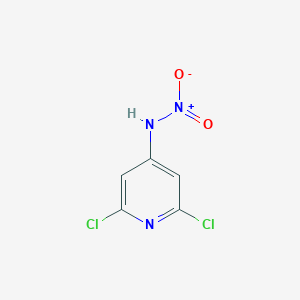
Acide 2-hydroxyphénylacétique
Vue d'ensemble
Description
2-Hydroxyphenylacetic acid is an organic compound with the molecular formula C8H8O3. It is a hydroxy monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by a 2-hydroxyphenyl group. This compound is known for its role as a metabolite of phenylalanine and is excreted in the urine of patients suffering from diseases like phenylketonuria .
Applications De Recherche Scientifique
2-Hydroxyphenylacetic acid has a wide range of applications in scientific research:
Biology: It serves as a metabolite in the study of phenylalanine metabolism and related disorders.
Medicine: It is used in the synthesis of drugs and as a potential biomarker for certain metabolic diseases.
Industry: It is used in the production of various chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
Target of Action
2-Hydroxyphenylacetic acid (2-HPA) is a metabolite of phenylalanine . It primarily targets the gut microbiota and the respiratory system . The gut bacteria metabolize undigested protein into 2-HPA .
Mode of Action
It is known that it is a metabolite of phenylalanine and is excreted in the urine of patients suffering from diseases like phenylketonuria . It may also be an indication for Small Intestinal Bacterial Overgrowth (SIBO) and becomes elevated with Giardia .
Biochemical Pathways
2-HPA plays a pivotal role in metabolic pathways like the tricarboxylic acid cycle inside mitochondria, which is central to energy production in eukaryotes . It is also a marker for many detoxification pathways .
Result of Action
It is known that it is excreted in the urine of patients suffering from diseases like phenylketonuria . Elevated levels of 2-HPA may indicate the presence of SIBO or Giardia .
Action Environment
The action, efficacy, and stability of 2-HPA are influenced by environmental factors such as diet and the presence of digestive disorders. A high-protein diet or digestive disorders that increase the amount of undigested protein in the gut can lead to elevated levels of 2-HPA .
Analyse Biochimique
Biochemical Properties
2-Hydroxyphenylacetic acid is involved in the metabolism of phenylalanine It interacts with various enzymes and proteins during this process
Cellular Effects
It is known to be a metabolite of phenylalanine, suggesting that it may play a role in cellular processes related to phenylalanine metabolism
Molecular Mechanism
It is known to be involved in phenylalanine metabolism
Metabolic Pathways
2-Hydroxyphenylacetic acid is involved in the metabolic pathway of phenylalanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Hydroxyphenylacetic acid can be synthesized through various methods. One common method involves the treatment of (2-chlorophenyl)acetic acid with an alkali metal hydroxide, such as sodium hydroxide, in an organic solvent in the presence of a catalyst like copper salts. The reaction is carried out at temperatures above 130°C .
Industrial Production Methods: Industrial production of 2-Hydroxyphenylacetic acid can also be achieved through fermentation. This method involves the use of microorganisms such as Aspergillus niger and Pseudomonas fluorescens, which metabolize phenylacetic acid to produce 2-Hydroxyphenylacetic acid .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxyphenylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenylacetic acids.
Comparaison Avec Des Composés Similaires
2-Hydroxyphenylacetic acid can be compared with other similar compounds such as:
3-Hydroxyphenylacetic acid: Similar in structure but with the hydroxyl group at the 3-position.
4-Hydroxyphenylacetic acid: Similar in structure but with the hydroxyl group at the 4-position.
Phenylacetic acid: Lacks the hydroxyl group and has different chemical properties.
Uniqueness: 2-Hydroxyphenylacetic acid is unique due to its specific position of the hydroxyl group, which influences its reactivity and role in metabolic pathways. This positional difference can significantly affect its chemical behavior and biological activity .
Propriétés
IUPAC Name |
2-(2-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4,9H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVYRRGZDBSHFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060633 | |
| Record name | 2-Hydroxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | 2-Hydroxyphenylacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19618 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ortho-Hydroxyphenylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000669 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
44 mg/mL | |
| Record name | ortho-Hydroxyphenylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000669 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.0000555 [mmHg] | |
| Record name | 2-Hydroxyphenylacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19618 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
614-75-5 | |
| Record name | (2-Hydroxyphenyl)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 614-75-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, 2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-hydroxyphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK3R9Q59AV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ortho-Hydroxyphenylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000669 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
145 - 147 °C | |
| Record name | ortho-Hydroxyphenylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000669 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Plants synthesize 2-hydroxyphenylacetic acid primarily through two pathways:
A: 2-Hydroxyphenylacetic acid serves as a precursor for other phenolic compounds in plants. It can be converted to 2,3-dihydroxyphenylacetic acid, which is further metabolized to 2-hydroxy-3-methoxyphenylacetic acid. There is also evidence suggesting its potential involvement in ring cleavage degradation pathways. []
A: Research indicates that 2-hydroxyphenylacetic acid, along with its analogues like tyrosol and 4-hydroxyphenylacetic acid, can inhibit melanogenesis. This process, responsible for skin pigmentation, is regulated by the enzyme tyrosinase. These compounds reduce melanin content and inhibit tyrosinase activity and expression. []
A: The ability of 2-hydroxyphenylacetic acid and its analogues to inhibit melanin production suggests their potential as hypopigmenting agents for cosmetic and dermatological applications. []
A: Research suggests that 2-hydroxyphenylacetic acid, produced by the endophyte Bacillus halotolerans Cal.l.30, displays antimicrobial activity. [] This endophyte also produces other beneficial metabolites like fengycin, surfactin, and mojavensin A, which contribute to its biocontrol potential. []
A: Benzofuran-2(3H)-one, also known as coumaran-2-one, can be synthesized via the intramolecular cyclization of 2-hydroxyphenylacetic acid. This reaction is facilitated by a catalytic amount of toluene-p-sulfonic acid. []
A: 3-(α-methoxy)methylene-benzofuran-2(3H)-one is a key intermediate in the multi-step synthesis of azoxystrobin from 2-hydroxyphenylacetic acid. The synthesis involves reactions like esterification, methoxymethlenation, ester exchange, and Ullmann condensation. []
A: EDDHA (ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid)), a common iron chelating agent, undergoes photodegradation when exposed to sunlight. The degree of degradation is influenced by the concentration of the solution and the duration of exposure. []
ANone: Various analytical techniques have been used, including:
- NMR spectroscopy: To determine the structure and characterize 2-hydroxyphenylacetic acid and benzofuran-2(3H)-one. [, ]
- Mass spectrometry: To identify and quantify metabolites of 2,3-benzofuran, including 2-hydroxyphenylacetic acid. []
- High-performance liquid chromatography (HPLC): Coupled with NMR and mass spectrometry for separation and identification of metabolites. []
- Gas chromatography-mass spectrometry (GC-MS): To analyze urinary organic acids. []
- Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): To explore the serum metabolomics profile and identify differential metabolites. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B19423.png)





